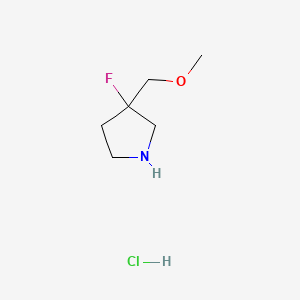

3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

While comprehensive data tables and dedicated case studies for 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride are not available within the provided search results, the available literature allows us to identify its potential as a building block in synthesizing various compounds with pharmaceutical applications [1, 4].

Synthesis and Chemical Properties

- This compound is a fluorinated organic compound with the SMILES string Cl.F[C@@H]1CCNC1 .

- Its InChI key is LENYOXXELREKGZ-PGMHMLKASA-N .

Potential Applications

While the search results do not specifically detail applications of this compound, they do highlight the uses of fluoropyrrolidine derivatives in pharmaceutical chemistry [1, 2, 4].

- (R)-(−)-3-Fluoropyrrolidine hydrochloride: This compound can be utilized as a substrate in the preparation of Imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors, and pyrazolopyrimidine derivatives, which could be PDE10A inhibitors .

- Trifluoromethylpyridine (TFMP) derivatives: These are used in crop protection within the agrochemical market. They also have uses in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are attributed to the properties of the fluorine atom and the pyridine moiety .

- Pyrrolidine derivatives are widely employed by medicinal chemists in creating compounds for human disease treatment . For instance, cis-3,4-diphenylpyrrolidine derivatives have been explored as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), relevant in autoimmune diseases .

- 3-benzhydryl derivatives can be used as anticonvulsants .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The compound may also modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:

3-Fluoropyrrolidine hydrochloride: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

3-(Methoxymethyl)pyrrolidine hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

The presence of both the fluorine and methoxymethyl groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .

Actividad Biológica

3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring substituted with a fluorine atom and a methoxymethyl group. This combination enhances its potential biological activity, making it a subject of interest for various therapeutic applications.

- Chemical Formula : C6H13ClFNO

- CAS Number : 1637399-32-6

- Molecular Weight : 165.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with molecular targets, such as enzymes and receptors. The presence of the fluorine atom increases the compound's binding affinity and selectivity, which is crucial for its effectiveness in biological systems. Specifically, the fluorine can form strong hydrogen bonds and dipole interactions, enhancing the compound's stability and reactivity in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated pyrrolidines can inhibit bacterial growth by targeting essential bacterial enzymes .

Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties. The unique structure of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. In vitro studies are necessary to evaluate its efficacy against specific cancer cell lines.

Case Studies

- Enzyme Inhibition : A study demonstrated that similar fluorinated pyrrolidines could act as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. This inhibition is crucial for developing treatments for certain cancers and autoimmune diseases .

- Binding Affinity Studies : Comparative studies showed that the binding affinity of fluorinated pyrrolidines to various receptors is significantly enhanced due to the presence of the fluorine atom .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluoropyrrolidine hydrochloride | Lacks methoxymethyl group | Moderate enzyme inhibition |

| 3-(Methoxymethyl)pyrrolidine hydrochloride | Lacks fluorine atom | Limited binding affinity |

| This compound | Contains both groups | Enhanced binding and potential anticancer activity |

Propiedades

IUPAC Name |

3-fluoro-3-(methoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-5-6(7)2-3-8-4-6;/h8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFALFHRJSITBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.